molecular formula C11H14N4O5 B12717778 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine CAS No. 85421-85-8

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine

Cat. No.: B12717778
CAS No.: 85421-85-8
M. Wt: 282.25 g/mol
InChI Key: DQHCWWAARZMHKW-RWONEVQGSA-N
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Description

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is a chemical compound with the molecular formula C11H14N4O5 and a molecular weight of 282.25 g/mol It is a derivative of hypoxanthine, a naturally occurring purine derivative found in most human tissues and certain plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine typically involves the glycosylation of hypoxanthine with a suitable sugar donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar glycosylation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine involves its interaction with specific molecular targets and pathways. As a purine derivative, it can be incorporated into nucleic acids, potentially affecting DNA and RNA synthesis. This can lead to alterations in cellular processes such as replication and transcription. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with key enzymes and proteins involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 7-(6-Deoxy-beta-D-glucopyranosyl)hypoxanthine
  • 7-(6-Deoxy-beta-D-galactopyranosyl)hypoxanthine
  • 7-(6-Deoxy-beta-D-mannopyranosyl)hypoxanthine

Uniqueness

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is unique due to its specific sugar moiety, which can influence its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

85421-85-8

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-9-5(15)10(19)13-2-12-9/h2-4,6-8,11,16-18H,1H3,(H,12,13,19)/t4-,6+,7-,8-,11-/m1/s1

InChI Key

DQHCWWAARZMHKW-RWONEVQGSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC=N3)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC=N3)O)O)O

Origin of Product

United States

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